molecular formula C13H12N2 B13640723 5-(Pyridin-3-yl)indoline

5-(Pyridin-3-yl)indoline

Cat. No.: B13640723
M. Wt: 196.25 g/mol
InChI Key: UVGDFTMOQCKKIL-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic compound with a benzene ring fused to a five-membered nitrogenous ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)indoline can be achieved through various methods. One common approach involves the cyclization of indole derivatives with pyridine-containing reagents. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring, which can then be further functionalized to introduce the pyridine moiety .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as MgO nanoparticles have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-3-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)indoline involves its interaction with various molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. This interaction can modulate the activity of specific proteins and enzymes, leading to various biological effects . For example, certain derivatives of this compound have been shown to target the Nur77 receptor, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    Indole: A parent compound of indoline, known for its wide range of biological activities.

    Pyridine: A basic heterocyclic compound with applications in pharmaceuticals and agrochemicals.

    Indoline Derivatives: Compounds such as 2,3-dihydroindole and its various functionalized forms.

Uniqueness: 5-(Pyridin-3-yl)indoline is unique due to the combination of the indoline and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

5-pyridin-3-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-4,6,8-9,15H,5,7H2

InChI Key

UVGDFTMOQCKKIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

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